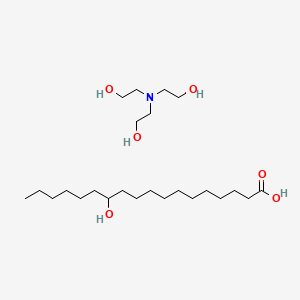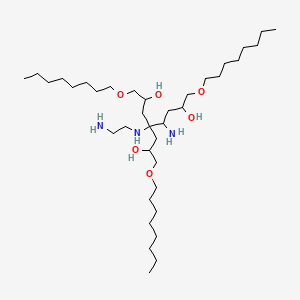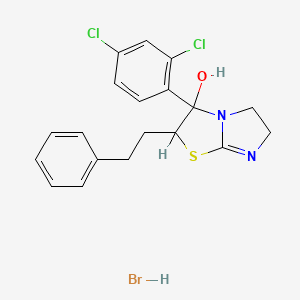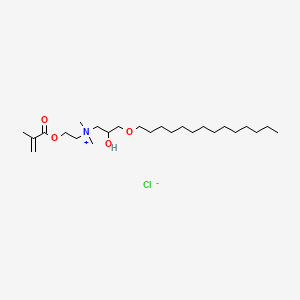
(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves multiple steps. The primary synthetic route includes the reaction of tetradecanol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate then reacts with dimethylamine to form the quaternary ammonium compound. The final step involves the addition of 2-(2-methyl-1-oxoallyl)oxyethyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, stirring, and the use of catalysts to accelerate the reaction. Purification methods like distillation and crystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles like hydroxide ions or amines in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a variety of quaternary ammonium salts .
科学的研究の応用
(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers
作用機序
The mechanism of action of (2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to its surfactant properties, which allow it to insert into the lipid bilayer and destabilize the membrane structure .
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in industrial applications as a surfactant
Uniqueness
(2-Hydroxy-3-(tetradecyloxy)propyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubility in water and interaction with lipid membranes.
特性
CAS番号 |
93942-68-8 |
|---|---|
分子式 |
C25H50ClNO4 |
分子量 |
464.1 g/mol |
IUPAC名 |
(2-hydroxy-3-tetradecoxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H50NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-29-22-24(27)21-26(4,5)18-20-30-25(28)23(2)3;/h24,27H,2,6-22H2,1,3-5H3;1H/q+1;/p-1 |
InChIキー |
ZLILYVWPKRFJEQ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCOC(=O)C(=C)C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


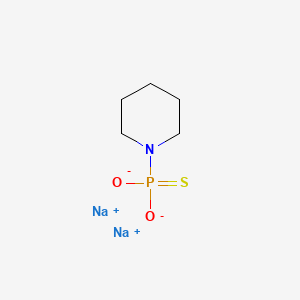
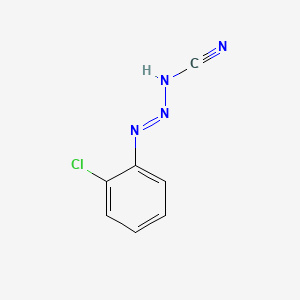
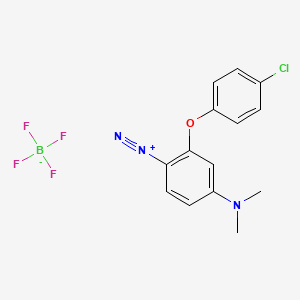

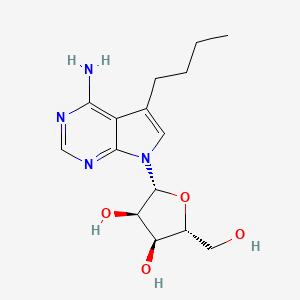

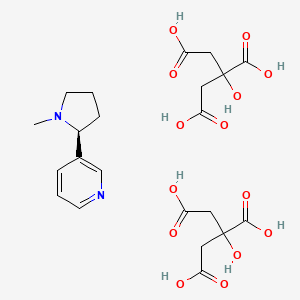
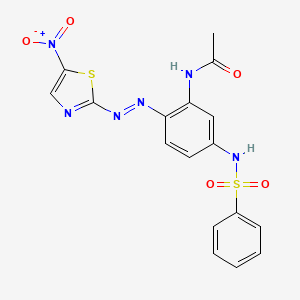
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)
